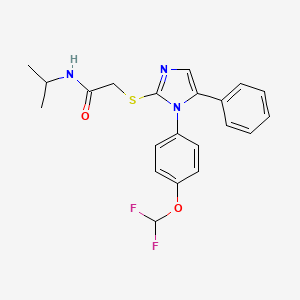
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C21H21F2N3O2S and its molecular weight is 417.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a novel synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H17F2N5O2S2 with a molecular weight of 473.5 g/mol. Its structure includes a difluoromethoxy group, an imidazole ring, and a thioether linkage, which contribute to its unique properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H17F2N5O2S2 |
| Molecular Weight | 473.5 g/mol |
| CAS Number | 1226439-36-6 |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal and ammonia.
- Introduction of the Difluoromethoxy Group : This is done via nucleophilic substitution using difluoromethyl ethers.
- Attachment of the Isopropylthio Group : Incorporation occurs through thiolation reactions.
These steps highlight the complexity and precision required in synthesizing this biologically active compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various disease pathways. The difluoromethoxy group enhances metabolic stability and binding affinity, while the imidazole moiety plays a crucial role in enzyme inhibition.
Therapeutic Applications
Research indicates that this compound may have therapeutic potential in several areas:
- Cancer Treatment : Studies have shown that imidazole derivatives can inhibit key enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO), which is implicated in immune suppression in tumors . The compound's structural analogs have demonstrated enhanced potency against IDO, suggesting potential applications in oncology.
- Neurodegenerative Diseases : The compound has also been investigated for its ability to inhibit β-secretase (BACE), an enzyme associated with Alzheimer's disease. Inhibition of BACE can reduce amyloid-beta peptide accumulation, a hallmark of Alzheimer's pathology .
Case Studies
- IDO Inhibition : A study focusing on phenyl-imidazole derivatives demonstrated that modifications to the imidazole ring could significantly enhance binding affinity to IDO, leading to improved inhibition rates compared to existing inhibitors .
- BACE Inhibition : Research on similar compounds indicated that structural modifications could yield effective BACE inhibitors, providing a pathway for developing treatments for Alzheimer's disease characterized by amyloid deposits .
Properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O2S/c1-14(2)25-19(27)13-29-21-24-12-18(15-6-4-3-5-7-15)26(21)16-8-10-17(11-9-16)28-20(22)23/h3-12,14,20H,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDIUEPUEMWRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














